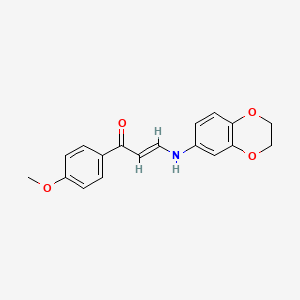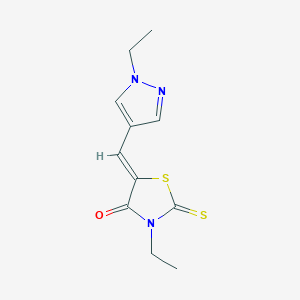
1-(3-Methoxypropyl)-3-(4-methylpiperazin-1-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxypropyl)-3-(4-methylpiperazin-1-yl)thiourea is a chemical compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxypropyl)-3-(4-methylpiperazin-1-yl)thiourea typically involves the reaction of 3-methoxypropylamine with 4-methylpiperazine in the presence of a thiocyanate source. The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxypropyl)-3-(4-methylpiperazin-1-yl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
1-(3-Methoxypropyl)-3-(4-methylpiperazin-1-yl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Methoxypropyl)-3-(4-methylpiperazin-1-yl)thiourea involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in its biological activity. The compound can modulate these targets, leading to various physiological effects. The exact pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxypropyl)-3-(4-methylpiperazin-1-yl)urea: Similar in structure but with an oxygen atom instead of sulfur.
1-(3-Methoxypropyl)-3-(4-methylpiperazin-1-yl)carbamate: Contains a carbamate group instead of a thiourea group.
Uniqueness
1-(3-Methoxypropyl)-3-(4-methylpiperazin-1-yl)thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiourea group, in particular, is known for its ability to form strong hydrogen bonds and interact with various biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H22N4OS |
|---|---|
Molecular Weight |
246.38 g/mol |
IUPAC Name |
1-(3-methoxypropyl)-3-(4-methylpiperazin-1-yl)thiourea |
InChI |
InChI=1S/C10H22N4OS/c1-13-5-7-14(8-6-13)12-10(16)11-4-3-9-15-2/h3-9H2,1-2H3,(H2,11,12,16) |
InChI Key |
VARDARAFUPAHJW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)NC(=S)NCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-4-{[(4-fluorophenyl)carbonyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B10957093.png)
![1-(difluoromethyl)-N-pentyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10957099.png)

![(2E)-3-{[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]amino}-1-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B10957107.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10957111.png)
![ethyl (2E)-5-[4-(difluoromethoxy)phenyl]-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10957114.png)
![2-amino-4-[4-methoxy-3-(methoxymethyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B10957115.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(propan-2-yl)benzenesulfonamide](/img/structure/B10957123.png)
![2-(4-chloro-1H-pyrazol-1-yl)-1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B10957137.png)

![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B10957147.png)
![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10957151.png)

![3-bromo-5-(4-bromophenyl)-N-(5-chloro-2-hydroxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10957181.png)
